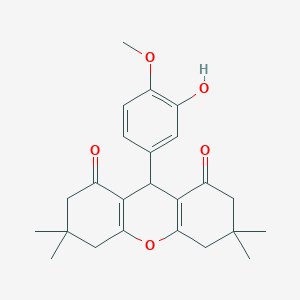
9-(3-hydroxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-hydroxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C24H28O5 and its molecular weight is 396.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 9-(3-hydroxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione belongs to the xanthene family and exhibits a range of biological activities. Xanthene derivatives are well-regarded for their diverse pharmacological properties including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The molecular formula for the compound is C24H28O5 with a molecular weight of 396.48 g/mol. The structure features a xanthene core substituted with a 3-hydroxy-4-methoxyphenyl group. The presence of these functional groups is significant for its biological activity.
Antioxidant Activity
Research has shown that xanthene derivatives possess notable antioxidant properties . The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress in various biological systems. For instance, studies indicate that the xanthene structure contributes to its effectiveness in reducing oxidative damage in cellular models .
Anticancer Potential
The anticancer activity of xanthene derivatives is well-documented. Specifically, this compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 12 | Cell cycle arrest and apoptosis |
| A549 | 18 | Reactive oxygen species (ROS) generation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Activity
Anti-inflammatory effects have been observed in various assays where the compound reduces the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of diseases characterized by chronic inflammation .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Molecules highlighted that this xanthene derivative showed significant cytotoxicity against breast cancer cells with an IC50 value lower than many standard chemotherapeutics .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, this compound was found to be more effective than standard antibiotics against certain resistant strains of bacteria .
- Mechanistic Insights : Research has elucidated that the compound's mechanism involves modulation of oxidative stress pathways leading to enhanced apoptosis in cancer cells and reduced inflammatory responses in immune cells .
Propriétés
IUPAC Name |
9-(3-hydroxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O5/c1-23(2)9-15(26)21-18(11-23)29-19-12-24(3,4)10-16(27)22(19)20(21)13-6-7-17(28-5)14(25)8-13/h6-8,20,25H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZLJINITZJZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














